Cas no 876887-41-1 (4-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one)

4-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a structurally complex heterocyclic compound featuring a benzodiazole core linked to a pyrrolidin-2-one moiety via an ethylene bridge substituted with a 2-chlorophenoxy group. The prop-2-en-1-yl (allyl) substituent on the pyrrolidinone ring enhances reactivity, making it a versatile intermediate in organic synthesis. Its unique architecture offers potential applications in medicinal chemistry, particularly as a precursor for bioactive molecules targeting neurological or inflammatory pathways. The 2-chlorophenoxy group may contribute to lipophilicity, influencing pharmacokinetic properties. This compound’s multifunctional design allows for selective modifications, enabling tailored derivatization for specialized research applications.
4-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one structure
876887-41-1 structure
Product Name:4-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
CAS No:876887-41-1
MF:C22H22ClN3O2
MW:395.881984233856
CID:6111555
PubChem ID:3161593
Update Time:2025-05-21

4-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
    • 4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
    • 2-Pyrrolidinone, 4-[1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl]-1-(2-propen-1-yl)-
    • AKOS000586660
    • 876887-41-1
    • VU0607057-1
    • 1-allyl-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
    • Z237648556
    • AKOS016316716
    • 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
    • F3243-0970
    • Inchi: 1S/C22H22ClN3O2/c1-2-11-25-15-16(14-21(25)27)22-24-18-8-4-5-9-19(18)26(22)12-13-28-20-10-6-3-7-17(20)23/h2-10,16H,1,11-15H2
    • InChI Key: JETNACIEVBWRSK-UHFFFAOYSA-N
    • SMILES: N1(CC=C)CC(C2N(CCOC3=CC=CC=C3Cl)C3=CC=CC=C3N=2)CC1=O

Computed Properties

  • Exact Mass: 395.1400546g/mol
  • Monoisotopic Mass: 395.1400546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 47.4Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 630.3±55.0 °C(Predicted)
  • pka: 4.81±0.10(Predicted)

4-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one Pricemore >>

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Additional information on 4-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one

Compound 4-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (CAS No. 876887-41-1)

The compound 4-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one, identified by the CAS number 876887-41, is a complex organic molecule with a unique structure that combines several functional groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure features a pyrrolidinone ring fused with a benzodiazole moiety and substituted with a propenyl group and a chlorophenoxyethyl chain, making it a versatile molecule for further exploration.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzodiazole core. This is achieved through condensation reactions involving o-amino phenols and aldehydes or ketones. The subsequent introduction of the chlorophenoxyethyl group requires careful control of reaction conditions to ensure high yields and purity. The final step involves the formation of the pyrrolidinone ring through cyclization, which is often facilitated by acidic or basic conditions depending on the substituents present.

Recent studies have highlighted the potential of this compound as a building block for drug development. Its benzodiazole moiety is known for its ability to interact with various biological targets, including protein kinases and other enzymes. The presence of the propenyl group introduces additional flexibility into the molecule, enhancing its ability to adopt conformations that are favorable for binding to target proteins. Furthermore, the chlorophenoxyethyl chain adds hydrophobicity and electronic diversity, which are critical for optimizing pharmacokinetic properties such as solubility and bioavailability.

In terms of applications, this compound has shown promise in preliminary assays targeting cancer cells. The benzodiazole ring is known to exhibit anti-proliferative activity, and the substitution pattern in this compound enhances its selectivity towards certain cell lines. Additionally, its ability to modulate signaling pathways involved in cell growth and apoptosis makes it a valuable candidate for further preclinical studies.

From a materials science perspective, this compound's structure suggests potential uses in organic electronics. The conjugated system formed by the benzodiazole and pyrrolidinone rings could contribute to electron transport properties in organic semiconductors. Recent research has explored similar compounds as components in light-emitting diodes (LEDs) and photovoltaic devices, where their electronic properties are exploited to enhance device performance.

In conclusion, the compound 4-{1-2-(2-chlorophenoxy)ethyl-1H-1,3-benzodiazol-2-y}l}-1-(prop-2-en-1-y)lpyrrolidin-2-one) represents a fascinating intersection of organic chemistry and functional materials. Its intricate structure provides a platform for exploring diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound stands out as a promising candidate for advancing both therapeutic development and materials innovation.

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